molecular formula C6H12ClNO3S B2779200 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2413866-90-5

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2779200
CAS No.: 2413866-90-5
M. Wt: 213.68
InChI Key: VFZGIJFDEATOFR-UHFFFAOYSA-N
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Description

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3S This compound is known for its unique structure, which includes a cyclobutane ring and a sulfonimidoyl group

Properties

IUPAC Name

1-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S.ClH/c1-11(7,10)6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGANFOEPVXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1(CCC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with methylsulfonamide under acidic conditions to form the sulfonimidoyl intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and substituted cyclobutane derivatives .

Scientific Research Applications

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide, share structural similarities.

    Sulfoximines: These compounds have a similar sulfur (VI) center and exhibit comparable reactivity.

    Sulfonimidamides: These compounds are closely related and share similar synthetic routes and applications.

Uniqueness

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of ring strain and for developing novel chemical entities .

Biological Activity

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride is a compound characterized by its unique cyclobutane ring structure and the presence of a sulfonimidoyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Basic Information

  • IUPAC Name : 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride
  • Molecular Formula : C6H12ClN O3S
  • CAS Number : 2413866-90-5

Structure

The compound's structure includes a cyclobutane ring, which contributes to its steric and electronic properties, making it an interesting target for biological activity studies.

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride interacts with biological molecules through covalent bonding, primarily targeting nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activity and influence various biochemical pathways.

Biological Studies

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with metabolic pathways in cancer cells.
  • Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes, potentially affecting processes such as protein synthesis and cell signaling.
  • Cellular Uptake : The compound is capable of being taken up by cells, which is critical for its therapeutic efficacy in targeted treatments.

Case Study 1: Anticancer Potential

A study evaluated the effects of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid on gliosarcoma cells. The results indicated significant inhibition of cell proliferation, suggesting that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 2: Enzyme Interaction

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that it could effectively reduce enzyme activity, leading to altered cellular metabolism .

Summary of Key Findings

Study FocusKey FindingsReference
Anticancer ActivityInhibition of gliosarcoma cell growth
Enzyme InhibitionReduction in enzyme activity affecting metabolism
Cellular UptakeEffective uptake by cancer cells

Future Directions

Further research is needed to explore the full spectrum of biological activities and potential therapeutic applications of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanistic studies will be essential for advancing its application in medicine.

Q & A

Q. What are the recommended synthetic routes for 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-straining methods, followed by sulfonimidoyl group introduction. Key steps include:

  • Cyclobutane carboxylation : Using CO₂ or carboxylating agents under anhydrous conditions .
  • Methylsulfonimidoyl functionalization : Achieved via nucleophilic substitution or oxidation of sulfides to sulfonimidoyl groups with reagents like oxone or iodine .
  • Hydrochloride salt formation : Reacting the free base with HCl in polar solvents (e.g., ethanol) to enhance solubility .
    Critical factors affecting yield:
  • Temperature control during cycloaddition (e.g., photochemical vs. thermal methods).
  • Purity of intermediates, monitored via HPLC (≥95% purity recommended) .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?

  • NMR spectroscopy :
    • ¹H/¹³C-NMR : Identify cyclobutane ring protons (δ 1.5–2.5 ppm) and sulfonimidoyl methyl groups (δ 2.8–3.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities in the cyclobutane ring .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • HPLC : Use C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) .

Q. What solvent systems and reaction conditions optimize the compound’s stability during storage and experimentation?

  • Storage : Lyophilized powder at -20°C in inert atmosphere (argon) to prevent hydrolysis .
  • Solubility : Aqueous buffers (pH 4–6) or DMSO for biological assays; avoid basic conditions (pH >8) to prevent sulfonimidoyl decomposition .
  • Reaction compatibility : Use anhydrous solvents (e.g., THF, DCM) for nucleophilic substitutions to minimize side reactions .

Advanced Research Questions

Q. What are the key considerations when designing experiments to study the compound’s interaction with biological targets, such as enzymes or receptors?

  • Target selection : Prioritize enzymes with known sulfonimidoyl-binding pockets (e.g., carbonic anhydrase analogs) .
  • Binding assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time kinetics (KD values) using immobilized targets .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cellular uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization via confocal microscopy .

Q. How can contradictory data in the literature regarding the compound’s biological activity be systematically addressed?

  • Variable control : Standardize assay conditions (e.g., cell line passage number, serum-free media) to reduce batch effects .
  • Dose-response validation : Test activity across a 10⁴-fold concentration range (1 nM–100 µM) to identify off-target effects .
  • Orthogonal assays : Confirm enzyme inhibition (IC50) with both fluorogenic substrates and radiolabeled ligand displacement .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and stability under different experimental conditions?

  • DFT calculations : Optimize cyclobutane ring strain and sulfonimidoyl group geometry using B3LYP/6-31G(d) basis sets .
  • MD simulations : Simulate aqueous solubility and membrane permeability (logP) with GROMACS .
  • Docking studies (AutoDock Vina) : Predict binding poses to enzymes like proteases or kinases (RMSD <2.0 Å) .

Q. How does the stereochemistry of the cyclobutane ring influence the compound’s pharmacological activity, and what methods validate stereochemical assignments?

  • Stereochemical impact : Enantiomers may show 10–100-fold differences in IC50 values for chiral targets (e.g., G-protein-coupled receptors) .
  • Validation methods :
    • X-ray crystallography : Resolve absolute configuration (R/S descriptors) .
    • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activity across different cell lines or assay formats?

  • Meta-analysis : Compare IC50 values from ≥3 independent studies (e.g., PubChem BioAssay data) .
  • Mechanistic profiling : Use RNA-seq or proteomics to identify cell line-specific pathway activation (e.g., apoptosis vs. autophagy) .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

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